molecular formula C21H36N8O5 B194545 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol CAS No. 60286-30-8

2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

Cat. No. B194545
CAS RN: 60286-30-8
M. Wt: 480.6 g/mol
InChI Key: DFGWFBJKQOLUMD-UHFFFAOYSA-N
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Description

Dipyridamole impurity.

Scientific Research Applications

Degradation Study in Pharmaceuticals

  • Research Context : The compound has been identified as a degradant impurity in the stability study of Dipyridamole, an antithrombotic drug. The compound was isolated and characterized using various spectroscopic techniques, highlighting its significance in pharmaceutical analysis and quality control (Subbaiah et al., 2012).

Effect on Transport Mechanisms in Leukaemic Cells

  • Research Context : A compound structurally similar to 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol, known as mopidamol, has been studied for its effects on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells. This indicates potential research avenues in studying transport mechanisms in cancer cells (Trentesaux et al., 1984).

Synthesis and Applications in Heterocyclic Chemistry

  • Research Context : The compound has been utilized in the synthesis of various heterocyclic structures, indicating its utility in organic and medicinal chemistry for the development of novel compounds with potential therapeutic applications (Pratap et al., 2007).

Crystal Structure Studies

  • Research Context : The structural analysis of compounds related to 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol has provided insights into crystallography and molecular interactions, which are crucial for understanding the physical properties and potential applications of these compounds (Quiroga et al., 2010).

properties

IUPAC Name

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N8O5/c30-11-4-22-18-16-17(24-20(25-18)28(7-12-31)8-13-32)19(27-5-2-1-3-6-27)26-21(23-16)29(9-14-33)10-15-34/h30-34H,1-15H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGWFBJKQOLUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3NCCO)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209037
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

CAS RN

60286-30-8
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060286308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2'',2'''-((4-((2-HYDROXYETHYL)AMINO)-8-(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE-2,6-DIYL)DINITRILO)TETRAETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HOE8AZZ8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 2
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 3
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 4
Reactant of Route 4
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 5
Reactant of Route 5
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

Citations

For This Compound
1
Citations
S VALAVALA, N SEELAM, S TONDEPU… - Asian Journal of …, 2017 - researchgate.net
A simple, sensitive, robust stability indicating gradient high performance liquid chromatographic method was developed for the quantitative determination of related substance of …
Number of citations: 2 www.researchgate.net

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